molecular formula C17H20N2O B5015638 1-(1-naphthylmethyl)-3-piperidinecarboxamide

1-(1-naphthylmethyl)-3-piperidinecarboxamide

Cat. No. B5015638
M. Wt: 268.35 g/mol
InChI Key: ZZAWODUUVOUDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Naphthylmethyl)-piperazine” is a chemical compound used in scientific research . It’s also known as “NMP” and has been used as an efflux pump inhibitor (EPI) in microbiological studies .


Chemical Reactions Analysis

“1-(1-naphthylmethyl)-piperazine” has been studied for its role in reversing multidrug resistance (MDR) in bacteria by inhibiting efflux pumps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-naphthylmethyl)-piperazine” can be found in databases like ChemSpider .

Mechanism of Action

The mechanism of action of “1-(1-naphthylmethyl)-piperazine” involves the inhibition of efflux pumps, which are mechanisms that bacteria use to resist antibiotics .

Safety and Hazards

The safety data sheet for “1-(1-naphthylmethyl)-piperazine” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research suggests that “1-(1-naphthylmethyl)-piperazine” and its analogs could be promising leads in the development of new therapeutic alternatives in combination with antibiotics for which an efflux-mediated resistance is suspected .

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAWODUUVOUDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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